![molecular formula C29H32Cl4F2N4O2 B12294793 4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride CAS No. 83898-67-3](/img/structure/B12294793.png)
4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,4-bis(4-fluorophenyl)butyric acid with appropriate amines and piperazine derivatives under controlled conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and obtain the final product in its dihydrochloride form .
化学反应分析
Types of Reactions
4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of 4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrobromide: This compound shares structural similarities but differs in its functional groups and biological activities.
Fluspirilene: Another compound with a similar core structure but different substituents, leading to distinct pharmacological properties.
Uniqueness
4-[4,4-bis(4-fluorophenyl)butyl]-3-carbamoyl-N-(2,6-dichlorophenyl)piperazine-1-acetamide dihydrochloride is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .
属性
CAS 编号 |
83898-67-3 |
|---|---|
分子式 |
C29H32Cl4F2N4O2 |
分子量 |
648.4 g/mol |
IUPAC 名称 |
1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C29H30Cl2F2N4O2.2ClH/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20;;/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38);2*1H |
InChI 键 |
MTGXEWVJNCWUJP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


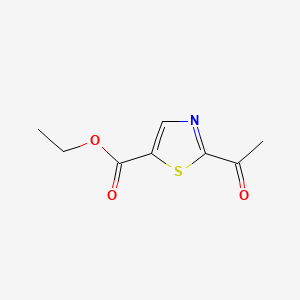
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
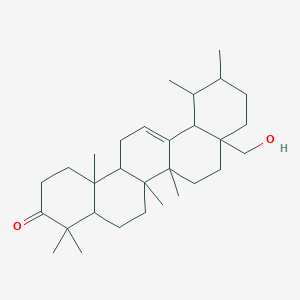
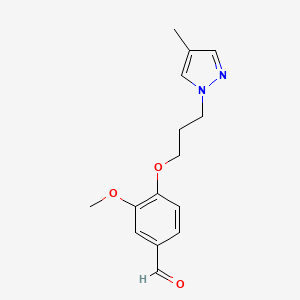


![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)

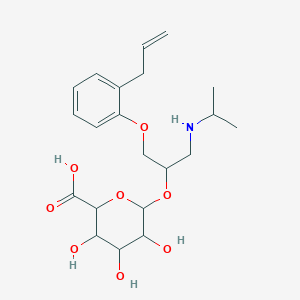
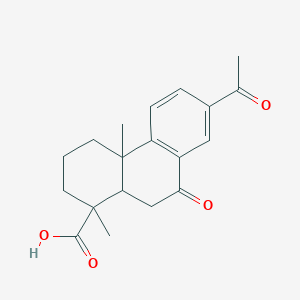
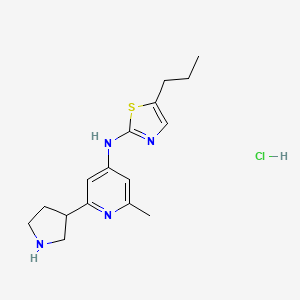
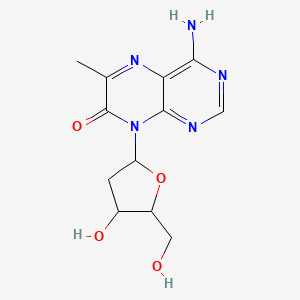

![Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/structure/B12294786.png)
